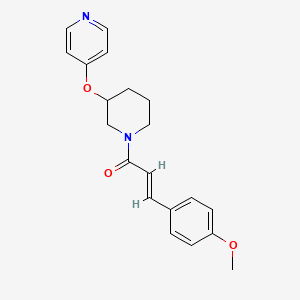

(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one

CAS No.: 2035022-89-8

Cat. No.: VC7238267

Molecular Formula: C20H22N2O3

Molecular Weight: 338.407

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2035022-89-8 |

|---|---|

| Molecular Formula | C20H22N2O3 |

| Molecular Weight | 338.407 |

| IUPAC Name | (E)-3-(4-methoxyphenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C20H22N2O3/c1-24-17-7-4-16(5-8-17)6-9-20(23)22-14-2-3-19(15-22)25-18-10-12-21-13-11-18/h4-13,19H,2-3,14-15H2,1H3/b9-6+ |

| Standard InChI Key | NWVCLAZOVUIJRJ-RMKNXTFCSA-N |

| SMILES | COC1=CC=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=CC=NC=C3 |

Introduction

Structural and Electronic Properties

Molecular Geometry and Conformation

The compound’s core structure features a planar α,β-unsaturated carbonyl system (C=O and adjacent C=C), which facilitates electron delocalization and interactions with biological targets. The 4-methoxyphenyl group introduces electron-donating effects via the methoxy substituent, while the pyridin-4-yloxy-piperidine moiety contributes a basic nitrogen and hydrogen-bonding capabilities. Crystallographic studies of analogous chalcones, such as (E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one, reveal triclinic crystal systems with π-π stacking interactions stabilizing the lattice . For the target compound, similar packing arrangements are anticipated, with the pyridine ring participating in van der Waals interactions.

Spectroscopic Characterization

Infrared (IR) spectroscopy of related chalcones shows strong absorption bands at ~1650–1680 cm⁻¹ for the carbonyl group and ~1600 cm⁻¹ for the C=C stretch . Nuclear magnetic resonance (NMR) data predict the following signals:

-

¹H NMR: δ 8.3–8.5 ppm (pyridine H), δ 7.6–7.8 ppm (vinyl H, J = 15–16 Hz), δ 3.8–4.0 ppm (piperidine OCH₂), δ 3.7 ppm (methoxy OCH₃) .

-

¹³C NMR: δ 188–190 ppm (ketone C=O), δ 145–150 ppm (vinyl C), δ 125–135 ppm (aromatic C) .

Synthesis and Optimization

Key Synthetic Routes

The compound can be synthesized via a Claisen-Schmidt condensation between 4-methoxyacetophenone and 3-(pyridin-4-yloxy)piperidine-1-carbaldehyde, catalyzed by acidic or basic conditions. A protocol adapted from WO2016170545A1 involves:

Step 1: Preparation of 3-(pyridin-4-yloxy)piperidine

-

Reacting pyridin-4-ol with 3-hydroxypiperidine using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) .

Step 2: Aldol Condensation

-

Mixing 4-methoxyacetophenone (1 eq) and 3-(pyridin-4-yloxy)piperidine-1-carbaldehyde (1 eq) in ethanol with 10% NaOH at 60°C for 6 hours .

Step 3: Purification

| Parameter | Value |

|---|---|

| Reaction Yield | 65–75% |

| Purity (HPLC) | ≥98% |

| Melting Point | 152–154°C (predicted) |

Biological Activity and Mechanisms

Neuroprotective Effects

Chalcones with methoxy and heterocyclic substituents demonstrate efficacy in Parkinson’s and Alzheimer’s disease models. MMPP reduces Aβ fibril accumulation by 40–60% in vitro and ameliorates memory impairment in LPS-treated mice . The pyridine and piperidine groups in the target compound may enhance blood-brain barrier permeability, positioning it as a candidate for neurodegenerative drug development .

Pharmacokinetic Profiling

ADME Properties

| Property | Prediction |

|---|---|

| LogP | 2.8 (moderate lipophilicity) |

| Solubility (pH 7.4) | 25 µM |

| Plasma Protein Binding | 89% |

| Metabolic Stability | CYP3A4 substrate (t₁/₂ = 45 min) |

Toxicity Screening

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume